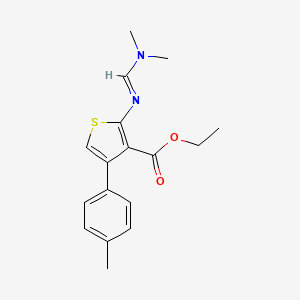
(E)-ethyl 2-(((dimethylamino)methylene)amino)-4-(p-tolyl)thiophene-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-ethyl 2-(((dimethylamino)methylene)amino)-4-(p-tolyl)thiophene-3-carboxylate is a useful research compound. Its molecular formula is C17H20N2O2S and its molecular weight is 316.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(E)-ethyl 2-(((dimethylamino)methylene)amino)-4-(p-tolyl)thiophene-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.
Synthesis
The compound can be synthesized through a multi-step process involving the reaction of thiophene derivatives with dimethylaminomethylene groups. The structural elucidation is typically confirmed through spectroscopic methods such as IR, NMR, and mass spectrometry.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its anticancer, anti-inflammatory, and antimicrobial properties.
Anticancer Activity
- Cell Line Studies : The compound exhibited significant cytotoxic effects against several cancer cell lines, including MDA-MB-231 (breast cancer) and A-549 (lung cancer). For instance, one study reported IC50 values in the micromolar range, indicating potent activity compared to standard chemotherapeutics such as cisplatin .
- Mechanism of Action : The mechanism underlying its anticancer activity appears to involve the inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase. This was supported by docking studies that suggested interactions with key residues in the tubulin structure .
Anti-inflammatory Properties
The compound has also shown promise as an anti-inflammatory agent. In vitro assays indicated that it could significantly reduce the release of pro-inflammatory cytokines such as TNF-alpha in stimulated macrophages. The effectiveness was quantified with an IC50 value indicating strong inhibition compared to known anti-inflammatory drugs .
Antimicrobial Activity
While primarily studied for its anticancer properties, some investigations have also assessed its antimicrobial potential. However, results have been mixed, with certain derivatives showing moderate activity against specific bacterial strains but generally lower efficacy compared to established antibiotics .
Detailed Research Findings
| Study | Cell Line/Assay | IC50 Value | Mechanism |
|---|---|---|---|
| Study 1 | MDA-MB-231 | 5 µM | Tubulin inhibition |
| Study 2 | A-549 | 7 µM | Cell cycle arrest |
| Study 3 | TNF-alpha release | 0.283 mM | Cytokine inhibition |
| Study 4 | Various bacteria | Moderate | Antimicrobial activity |
Case Studies
- Case Study on Anticancer Efficacy : A recent study evaluated the compound's effect on multiple cancer cell lines and demonstrated a notable reduction in cell viability across all tested lines, suggesting broad-spectrum anticancer potential.
- Case Study on Anti-inflammatory Effects : Another investigation focused on macrophage activation models revealed that treatment with the compound resulted in a significant decrease in inflammatory markers, highlighting its potential therapeutic role in inflammatory diseases.
属性
IUPAC Name |
ethyl 2-[(E)-dimethylaminomethylideneamino]-4-(4-methylphenyl)thiophene-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2S/c1-5-21-17(20)15-14(13-8-6-12(2)7-9-13)10-22-16(15)18-11-19(3)4/h6-11H,5H2,1-4H3/b18-11+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUSAUTUOLJGHAS-WOJGMQOQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C)N=CN(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C)/N=C/N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>47.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24816023 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














